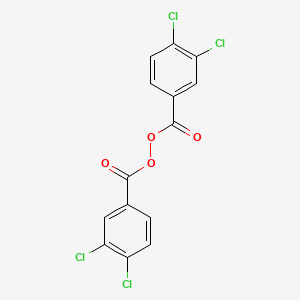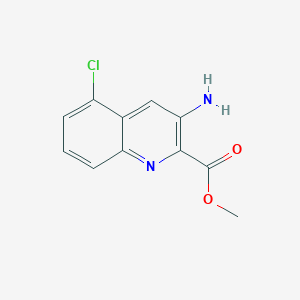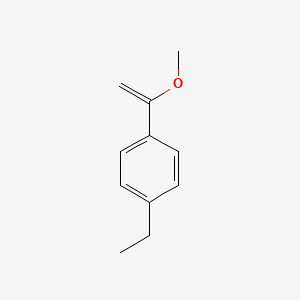
1-Ethyl-4-(1-methoxyvinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(1-methoxyvinyl)benzene is an organic compound with the molecular formula C11H14O It is a derivative of benzene, featuring an ethyl group and a methoxyvinyl group attached to the benzene ring
Preparation Methods
The synthesis of 1-Ethyl-4-(1-methoxyvinyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production. These methods ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
1-Ethyl-4-(1-methoxyvinyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H) in the presence of a palladium catalyst (Pd/C), converting the compound into its corresponding alkane.
Common reagents and conditions used in these reactions include acids, bases, and catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the specific reagents and conditions employed.
Scientific Research Applications
1-Ethyl-4-(1-methoxyvinyl)benzene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives may be used in the development of bioactive compounds with potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the discovery of new drugs or treatments.
Mechanism of Action
The mechanism by which 1-Ethyl-4-(1-methoxyvinyl)benzene exerts its effects involves interactions with molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form intermediates that eventually yield substituted products .
Comparison with Similar Compounds
1-Ethyl-4-(1-methoxyvinyl)benzene can be compared with other benzene derivatives, such as:
1-Ethyl-4-methoxybenzene: Lacks the methoxyvinyl group, resulting in different reactivity and applications.
1-Ethyl-4-(1-methylpropyl)benzene: Features a different alkyl group, leading to variations in physical and chemical properties.
1-Ethyl-4-(1-methylethyl)benzene: Another similar compound with distinct substituents affecting its behavior in reactions.
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-ethyl-4-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C11H14O/c1-4-10-5-7-11(8-6-10)9(2)12-3/h5-8H,2,4H2,1,3H3 |
InChI Key |
JTKRPCCOFGOPQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B13663467.png)
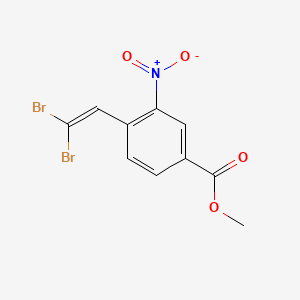

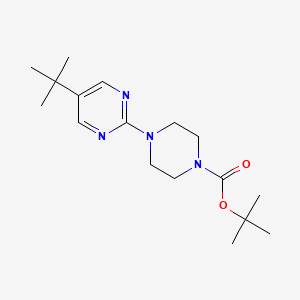

![6-Fluoro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663496.png)
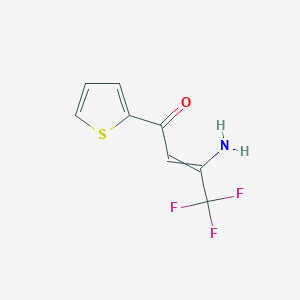
![Ethyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13663508.png)
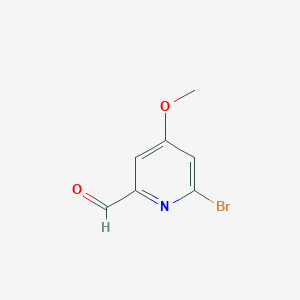

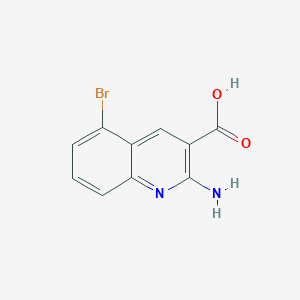
dimethylsilane](/img/structure/B13663534.png)
